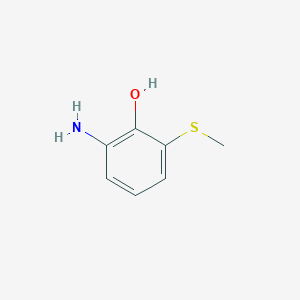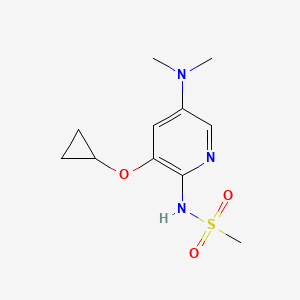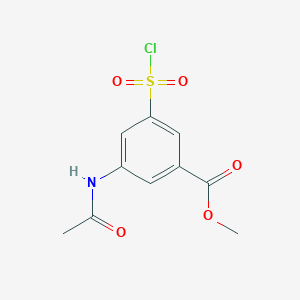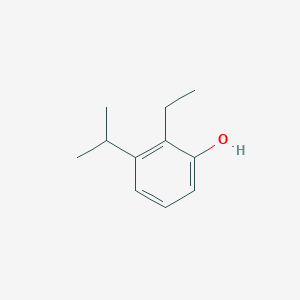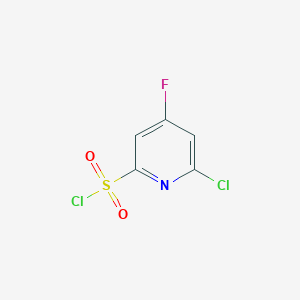
6-Chloro-4-fluoropyridine-2-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-4-fluoropyridine-2-sulfonyl chloride is a chemical compound that belongs to the class of fluorinated pyridines. It is characterized by the presence of both chlorine and fluorine atoms on the pyridine ring, along with a sulfonyl chloride functional group. This compound is of significant interest in various fields due to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-fluoropyridine-2-sulfonyl chloride typically involves the introduction of the sulfonyl chloride group onto a fluorinated pyridine precursor. One common method is the reaction of 6-chloro-4-fluoropyridine with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process.
化学反応の分析
Types of Reactions
6-Chloro-4-fluoropyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions. The reactions are often performed in polar solvents like DMF or THF.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride (LiAlH4), are used to convert the sulfonyl chloride group to a sulfonyl hydride.
Major Products Formed
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Coupled Products: Formed from Suzuki-Miyaura coupling reactions with boronic acids or esters.
科学的研究の応用
6-Chloro-4-fluoropyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers.
作用機序
The mechanism of action of 6-Chloro-4-fluoropyridine-2-sulfonyl chloride is primarily based on its ability to react with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify other molecules by forming covalent bonds with nucleophilic sites, such as amines or hydroxyl groups. The presence of chlorine and fluorine atoms on the pyridine ring further enhances its reactivity and selectivity in chemical reactions.
類似化合物との比較
Similar Compounds
6-Fluoropyridine-2-sulfonyl chloride: Similar structure but lacks the chlorine atom.
4-Chloro-2-fluoropyridine: Similar structure but lacks the sulfonyl chloride group.
2-Chloro-4-fluoropyridine: Similar structure but lacks the sulfonyl chloride group.
Uniqueness
6-Chloro-4-fluoropyridine-2-sulfonyl chloride is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, along with the sulfonyl chloride functional group. This combination of substituents imparts distinct chemical properties, such as increased electrophilicity and reactivity, making it a valuable compound in various chemical transformations and applications.
特性
分子式 |
C5H2Cl2FNO2S |
|---|---|
分子量 |
230.04 g/mol |
IUPAC名 |
6-chloro-4-fluoropyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C5H2Cl2FNO2S/c6-4-1-3(8)2-5(9-4)12(7,10)11/h1-2H |
InChIキー |
FPDXPXMZESCXAH-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1S(=O)(=O)Cl)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




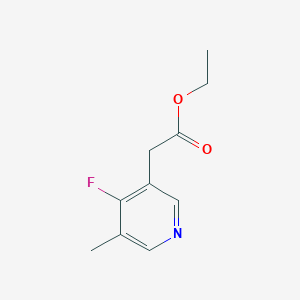
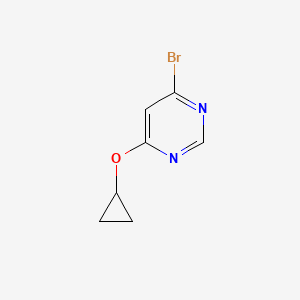
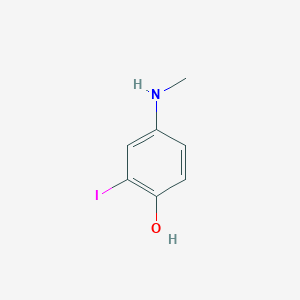
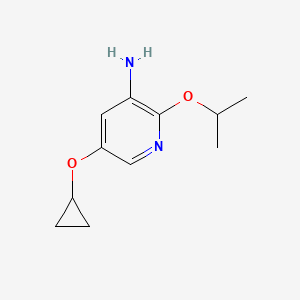
![[6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14839474.png)
